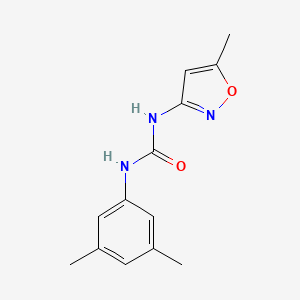
N,N'-diisopropylsuccinamide
Descripción general
Descripción
N,N'-diisopropylsuccinamide (DIPS) is a commonly used reagent in organic chemistry, especially in the synthesis of peptides and other biomolecules. It is a colorless liquid that is soluble in many organic solvents. DIPS is a versatile reagent that has been used in a wide range of applications, including the synthesis of peptides, nucleotides, and carbohydrates.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
N,N'-diisopropylsuccinamide has been utilized as a novel transient directing group (TDG) in the Pd-catalyzed β-C-H arylation of aldehydes and ketones. This method has shown versatility in functionalizing unactivated β-C-H bonds in various aldehydes and ketones, including both aliphatic and aromatic types. Its application in this context demonstrates its potential in organic synthesis and catalysis (Wu et al., 2021).
Material Science and Bioengineering
The compound poly(N-isopropyl acrylamide) (pNIPAM), which shares a similar structural motif with N,N'-diisopropylsuccinamide, has been widely used in bioengineering applications. pNIPAM substrates are particularly useful for the nondestructive release of biological cells and proteins, facilitating advancements in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
Chemical and Physical Properties of Compounds
N,N'-diisopropylsuccinamide-related compounds have been studied for their interaction with other chemicals, such as in the case of diisopropylimine's hydrogenation on nickel catalysts. These studies help in understanding the surface bond strengths, structures of reactants and products, and how different supports affect the adsorption and activation of molecules (Deng et al., 2018).
Nanotechnology
In nanotechnology, the toxicity of nanoparticles is a critical concern, and studies have been conducted to understand how their physical and chemical properties, possibly including compounds like N,N'-diisopropylsuccinamide, influence their interaction with biological systems. This research is fundamental in safely applying nanotechnology in various fields, including medicine and material science (Sukhanova et al., 2018).
Synthesis and Characterization of Chemicals
Chemical synthesis and characterization are essential for advancing scientific knowledge and practical applications. N,N'-diisopropylsuccinamide and related compounds have been synthesized and characterized for various applications, such as extracting uranium(VI) and thorium(IV) ions from nitric acid solutions, highlighting their potential in nuclear chemistry and environmental remediation (Aly, 2001).
Propiedades
IUPAC Name |
N,N'-di(propan-2-yl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)11-9(13)5-6-10(14)12-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDQXCFEGKWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(propan-2-yl)butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4649075.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4649086.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4649094.png)
![3-({[2-(dimethylamino)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4649101.png)
![7-(2-furyl)-2-mercapto-1-(2-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4649109.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B4649116.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4649129.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649131.png)

![1,3,4,9-tetramethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4649143.png)


![4-(3-methoxypropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4649192.png)